molecular formula C8H10N2O2 B1492094 6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2097963-76-1

6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B1492094
CAS No.: 2097963-76-1
M. Wt: 166.18 g/mol
InChI Key: UQQOHUDXKZGSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione (CAS 2097963-76-1) is a chemical compound based on the pyrimidine-2,4(1H,3H)-dione scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This specific derivative features a cyclopropylmethyl substitution, a functional group often explored to modulate the physicochemical and biological properties of lead compounds. The pyrimidine-2,4(1H,3H)-dione core is a privileged structure in pharmaceutical research. Scientific studies on analogous structures have shown that derivatives of pyrimidine-2,4(1H,3H)-dione exhibit a range of biological activities. Notably, research indicates that certain pyrimidine-2,4(1H,3H)-diones can act as potent and selective agonists for the Cannabinoid receptor type 2 (CB2), a promising target for treating pain and immune-related diseases without central nervous system side effects . Other derivatives have been synthesized and evaluated for their effects on free radical oxidation, demonstrating protective and adaptive capabilities in biological systems . Furthermore, the broader class of pyrimidinedione compounds has been investigated for potential applications in treating cardiac conditions and as anti-tubercular agents , highlighting the versatility of this chemical scaffold. The presence of the cyclopropylmethyl group in this compound is a key feature for researchers. In structural-activity relationship (SAR) studies of similar molecules, the cyclopropylmethyl moiety has been investigated for its influence on potency, selectivity, and physicochemical properties like lipophilicity (logP) . This makes this compound a valuable building block for the synthesis and optimization of novel bioactive molecules in hit-to-lead optimization campaigns. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

6-(cyclopropylmethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2/c11-7-4-6(3-5-1-2-5)9-8(12)10-7/h4-5H,1-3H2,(H2,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQQOHUDXKZGSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CC2=CC(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

6-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit cyclin-dependent kinase 2 (CDK2), an enzyme crucial for cell cycle regulation. The interaction with CDK2 involves binding to the active site of the enzyme, thereby preventing its activity and leading to cell cycle arrest. Additionally, this compound may interact with other proteins involved in DNA synthesis and repair, further influencing cellular processes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 and HCT-116. This induction of apoptosis is mediated through the activation of caspases and the disruption of mitochondrial membrane potential. Furthermore, the compound affects cell signaling pathways, including the inhibition of the PI3K/Akt pathway, which is crucial for cell survival and proliferation. It also influences gene expression by modulating the activity of transcription factors involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of CDK2, forming hydrogen bonds with key amino acids such as Leu83. This binding inhibits the kinase activity of CDK2, leading to cell cycle arrest. Additionally, the compound may act as an inhibitor of other enzymes involved in DNA replication and repair, further contributing to its antiproliferative effects. Changes in gene expression are also observed, with upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its efficacy. Over time, the compound may undergo hydrolysis, leading to the formation of degradation products that may have reduced activity. Long-term studies in vitro have shown that the compound maintains its antiproliferative effects for several days, but prolonged exposure may lead to cellular adaptation and resistance. In vivo studies indicate that the compound is metabolized and excreted, with a half-life that allows for sustained activity over a period of time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits significant antiproliferative activity with minimal toxicity. At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects are also noted, with a specific dosage range required to achieve optimal therapeutic effects without adverse reactions. These findings highlight the importance of dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites. These metabolites may retain some biological activity and contribute to the overall effects of the compound. Additionally, the compound may influence metabolic flux by altering the activity of key enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby affecting cellular energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through passive diffusion and active transport mechanisms. Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of the compound within tissues is also influenced by its lipophilicity, with higher concentrations observed in lipid-rich tissues.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. It may also be transported to the nucleus, where it can influence DNA synthesis and repair processes. Post-translational modifications such as phosphorylation may further regulate its localization and activity, directing it to specific cellular compartments or organelles.

Biological Activity

6-(Cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound notable for its diverse biological activities. It has been identified primarily as a non-nucleoside inhibitor of HIV-1 reverse transcriptase (RT), which plays a crucial role in the replication of the HIV virus. This article delves into its biochemical properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C8H10N2O2
  • Molecular Weight: 166.18 g/mol
  • CAS Number: 2097963-76-1

The primary mechanism through which this compound exerts its biological effects is by inhibiting HIV-1 RT. This inhibition prevents the conversion of viral RNA into DNA, thereby blocking the virus's ability to integrate into the host genome and replicate effectively.

Biochemical Pathways

Beyond its antiviral properties, this compound has shown significant interaction with various enzymes and cellular pathways:

  • Inhibition of Cyclin-dependent Kinase 2 (CDK2): The compound binds to the active site of CDK2, which is critical for cell cycle regulation. This interaction has been linked to inducing apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) cells.

Antiviral Activity

Research indicates that this compound significantly reduces HIV replication by targeting the reverse transcriptase enzyme. This activity positions it as a potential candidate for further development in HIV treatment protocols.

Anticancer Activity

The compound's ability to induce apoptosis in various cancer cell lines highlights its potential as an anticancer agent:

  • Cell Lines Tested: MCF-7 and HCT-116.
  • Mechanism: Induction of programmed cell death through CDK2 inhibition.

Additional Biological Activities

Pyrimidine derivatives are known for their broad spectrum of biological activities beyond antiviral and anticancer effects:

  • Antibacterial
  • Anti-inflammatory
  • Antifungal
  • Antidiabetic
    These activities stem from the structural versatility of pyrimidines, allowing them to interact with multiple biological targets .

Case Studies and Research Findings

A review of literature reveals several studies focusing on the biological activity of pyrimidine derivatives:

StudyFindings
Sabita et al. (2024)Investigated new pyrimidine derivatives with enhanced anticancer properties compared to etoposide.
Jame et al. (2024)Evaluated cytotoxicity in various cancer cell lines; found significant activity against HepG2 and HCT-116 cells.
Almehizia et al. (2024)Synthesized derivatives with anti-Alzheimer’s effects; highlighted antioxidant properties .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Effects on the Pyrimidine Core

Position and Nature of Substituents
  • 6-(Chloromethyl)pyrimidine-2,4(1H,3H)-dione (CAS 18592-13-7):
    The chloromethyl group at the 6-position enhances electrophilicity due to the electron-withdrawing chlorine atom, increasing reactivity in nucleophilic substitution reactions. This contrasts with the cyclopropylmethyl group, which is electron-neutral but sterically demanding .
  • Compared to the cyclopropylmethyl group, the benzyl moiety may enhance lipophilicity and binding to hydrophobic targets .
  • 6-Arylthio Derivatives (12d–12j) :
    Substitution with arylthio groups (e.g., trifluoromethylphenylthio in 12e) introduces sulfur atoms capable of hydrogen bonding and redox activity. These derivatives exhibit higher polarity compared to the cyclopropylmethyl analog, impacting solubility and membrane permeability .
Electronic and Steric Properties
  • HOMO-LUMO Gaps :
    For pyrido[2,3-d]pyrimidine analogs (e.g., compounds 6a–d in ), HOMO-LUMO gaps range from 3.91–4.10 eV, influenced by electron-donating/withdrawing substituents. The cyclopropylmethyl group’s inductive effects may similarly modulate the electronic profile of the pyrimidine core .
  • Molecular Electrostatic Potential (MEP): Cyclopropylmethyl’s non-polar nature likely reduces charge localization compared to polar substituents like hydroxybenzoyl () or chloromethyl (), affecting interactions with biological targets .

Physicochemical Properties and Spectroscopic Data

Compound Substituent Molecular Weight Melting Point (°C) Key Spectral Features (NMR, IR)
6-(Cyclopropylmethyl)-pyrimidine-2,4-dione Cyclopropylmethyl ~182.2* Not reported δH 0.5–1.2 (cyclopropane protons)
6-(Chloromethyl)-pyrimidine-2,4-dione Chloromethyl 160.56 Not reported δH 4.5 (CH2Cl)
6-Benzyl-5-isopropyl-pyrimidine-2,4-dione Benzyl, isopropyl 274.3 Not reported δH 7.2–7.4 (aromatic protons)
12e () 5-Fluoro-2-hydroxybenzoyl 337.3 210–212 IR: 1680 cm<sup>-1</sup> (C=O stretch)

*Calculated based on molecular formula C8H10N2O2.

Preparation Methods

Alkylation of Pyrimidine-2,4-dione Core

The fundamental approach to preparing 6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione is through nucleophilic substitution reactions where the pyrimidine-2,4-dione core (uracil or substituted uracil derivatives) is alkylated at the nitrogen atom with cyclopropylmethyl halides or tosylates.

  • Preparation of Alkylating Agents : Cyclopropylmethyl bromide or tosylate is synthesized from cyclopropylmethanol by either tosylation using p-toluenesulfonyl chloride in pyridine or bromination using carbon tetrabromide and triphenylphosphine in dichloromethane. For example, bromomethylcyclopropane is prepared by treating cyclopropylmethanol with CBr4 and PPh3 at 0°C, yielding a bromide suitable for alkylation.

  • Alkylation Reaction Conditions : The alkylation of 2,4(1H,3H)-pyrimidinedione is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) in the presence of a base like sodium bicarbonate and a catalytic amount of lithium iodide to facilitate the nucleophilic substitution. The reaction temperature is maintained between 50°C and 80°C, and the reaction time extends up to 15 hours to ensure completion.

  • General Procedure Example : A solution of the pyrimidinedione derivative in DMF is mixed with bromomethylcyclopropane, sodium bicarbonate, and lithium iodide. The mixture is stirred at 80°C for 15 hours. After cooling, the reaction mixture is diluted with water and extracted with diethyl ether. The organic layer is washed, dried, filtered, and evaporated. The crude product is purified by silica gel column chromatography to yield this compound as a white solid.

Characterization and Purification

  • Purification : Silica gel flash chromatography using hexane and ethyl acetate mixtures (e.g., 2:1 ratio) is employed to purify the alkylated product.

  • Spectroscopic Analysis : Proton nuclear magnetic resonance (1H NMR) spectroscopy confirms the structure, showing characteristic signals corresponding to the cyclopropylmethyl group and the pyrimidine ring protons. High-resolution mass spectrometry (HRMS) further confirms the molecular weight and purity.

Alternative Synthetic Routes and Modifications

  • Substituted Pyrimidinedione Precursors : Variations in the pyrimidine core, such as 5-ethyl or 6-(3,5-dimethylphenylthio) substitutions, have been used to prepare derivatives via the same alkylation strategy, demonstrating the method's versatility.

  • Use of Catalytic Additives : Lithium iodide acts catalytically to enhance the alkylation efficiency, possibly by facilitating halide exchange or activation of the alkylating agent.

  • Reaction Optimization : Reaction temperatures, solvent choice, and base equivalents are optimized to maximize yields, often achieving yields above 90% for the alkylation step.

Summary Table of Preparation Conditions

Step Reagents/Conditions Outcome/Yield Notes
Tosylation of cyclopropylmethanol p-Toluenesulfonyl chloride, pyridine Tosylate intermediate Precursor for alkylation
Bromination of cyclopropylmethanol Carbon tetrabromide, triphenylphosphine, CH2Cl2 Bromomethylcyclopropane (bromide) High yield (~97%)
Alkylation of pyrimidinedione Bromomethylcyclopropane, NaHCO3, LiI, DMF, 80°C, 15 h 6-(Cyclopropylmethyl)pyrimidine-2,4-dione Purified by silica gel chromatography; yield ~70%
Purification Silica gel flash chromatography (n-Hex:EtOAc 2:1) Pure white solid Confirmed by NMR and HRMS

Research Findings and Significance

  • The alkylation method using cyclopropylmethyl bromide is a reliable and efficient route to introduce the cyclopropylmethyl group at the nitrogen of pyrimidine-2,4-dione.

  • The use of catalytic lithium iodide and mild base conditions allows for high regioselectivity and good yields without significant side reactions.

  • This synthetic approach is compatible with various substituted pyrimidinedione cores, enabling structural diversity for biological evaluation.

  • The prepared this compound derivatives have been studied for their biological activities, including kinase inhibition, highlighting the importance of precise synthetic methods to access these bioactive molecules.

Q & A

Q. What are the standard synthetic routes for 6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione and its derivatives?

Methodological Answer: The synthesis typically involves alkylation of pyrimidine-2,4-dione precursors. For example:

  • Step 1: React 6-amino-1-cyclopropylpyrimidine-2,4(1H,3H)-dione with alkyl halides (e.g., ethyl or propyl iodide) in a polar aprotic solvent (e.g., DMF) under basic conditions (K₂CO₃) to introduce substituents at the N3 position .
  • Step 2: Purify via recrystallization (e.g., ethanol/water) and characterize using ¹H/¹³C NMR and LCMS to confirm cyclopropane integration and carbonyl resonance .

Q. How is structural confirmation performed for pyrimidine-2,4-dione derivatives?

Methodological Answer:

  • NMR Analysis:
    • ¹H NMR: Cyclopropyl protons appear as multiplet peaks (δ 0.99–1.24 ppm) with coupling constants (J = 7.0 Hz for ethyl groups). NH or OH protons are broad singlets (δ 4.90–5.00 ppm) .
    • ¹³C NMR: Carbonyl carbons (C2 and C4) resonate at δ 160–170 ppm, while cyclopropyl carbons appear at δ 10–15 ppm .
  • Mass Spectrometry: LCMS or HRMS confirms molecular ion peaks (e.g., [M+H]⁺ = 196.2 for Compound 18c) .

Advanced Research Questions

Q. How can reaction yields be optimized for N-alkylation of pyrimidine-2,4-dione cores?

Methodological Answer:

  • Parameter Tuning:
    • Temperature: Higher temperatures (70–80°C) improve reaction kinetics but may increase side reactions.
    • Base Selection: Use K₂CO₃ instead of NaH for milder conditions, reducing decomposition .
    • Solvent: Switch to THF for sterically hindered substrates to enhance solubility .
  • Catalysis: Add catalytic KI to facilitate halide exchange in alkylation reactions .

Case Study:
Compound 18c (40% yield) vs. 18d (53% yield) in demonstrates the impact of alkyl chain length on steric hindrance and reactivity.

Q. How are computational methods applied to design novel derivatives with enhanced bioactivity?

Methodological Answer:

  • Pharmacophore Modeling: Identify critical functional groups (e.g., cyclopropane for lipophilicity, carbonyl for hydrogen bonding) using software like Schrödinger .
  • DFT Calculations: Predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. For example, cyclopropyl groups enhance electron-withdrawing effects, stabilizing intermediates .
  • Docking Studies: Screen derivatives against targets like eEF-2K or HIV Rev using AutoDock Vina to prioritize synthesis .

Q. How to resolve contradictions in NMR data for structurally similar derivatives?

Methodological Answer:

  • 2D NMR Techniques: Use HSQC and HMBC to assign ambiguous peaks. For example, HMBC correlations between cyclopropyl protons and carbonyl carbons confirm substitution patterns .
  • Variable Temperature NMR: Resolve overlapping signals by analyzing temperature-dependent shifts (e.g., NH protons broaden at higher temperatures) .

Example:
In , hydrogen bonding between N–H and O atoms in the crystal lattice explains downfield shifts in ¹H NMR (δ 4.91 ppm) .

Q. What strategies are used to analyze structure-activity relationships (SAR) for pyrimidine-2,4-dione derivatives?

Methodological Answer:

  • Bioactivity Assays: Test derivatives against enzymatic targets (e.g., eEF-2K inhibition in ) using fluorescence polarization or radiometric assays .
  • SAR Trends:
    • Cyclopropyl Group: Enhances membrane permeability due to lipophilicity (logP ~2.5) .
    • N3 Substituents: Bulky groups (e.g., benzyl) reduce activity by steric clash, while ethyl/propyl improve binding .

Q. How are multi-step syntheses optimized for scalability?

Methodological Answer:

  • One-Pot Reactions: Combine steps (e.g., cyclization and alkylation) to reduce purification .
  • Flow Chemistry: Use continuous reactors for exothermic steps (e.g., DMF reactions) to improve safety and yield .

Example:
describes a one-pot synthesis of 6-(trifluoromethyl)pyrimidine-2,4-dione using sodium ethoxide catalysis, achieving 60% yield after recrystallization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
6-(cyclopropylmethyl)pyrimidine-2,4(1H,3H)-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.